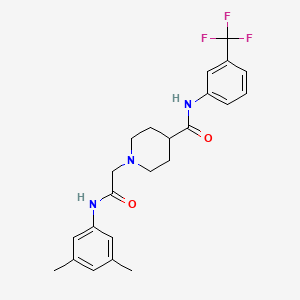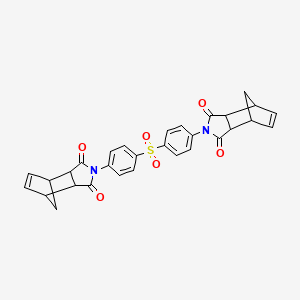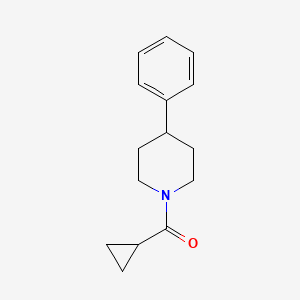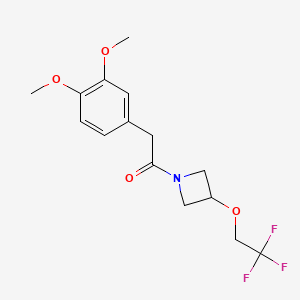![molecular formula C18H14N2O B2455021 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 329061-80-5](/img/structure/B2455021.png)
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile (FMIB) is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of indole derivatives and has been found to have interesting properties that make it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
1. Anticancer and Antioxidant Properties
Research has found that derivatives of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile exhibit significant anticancer, antioxidant, and anti-inflammatory properties. A study demonstrated that certain synthesized compounds showed promising anti-tumor activities against breast carcinoma cell lines, as well as excellent scavenging activities for various radicals such as NO, H2O2, DPPH, and superoxide radicals (Bhale et al., 2018).
2. Positron Emission Tomography Imaging
Another research application involves the use of derivatives of this compound for positron emission tomography (PET) imaging. A study found that certain analogues exhibited high binding affinity and moderate lipophilicity, making them potentially useful for imaging and quantitative analysis of metabotropic glutamate receptor subtype 5 (mGluR5) (Shimoda et al., 2016).
3. Antimicrobial Activities
Unsymmetrically substituted derivatives of this compound have shown antimicrobial activities. A study reported the synthesis of such derivatives and their subsequent evaluation for antibacterial and antifungal properties (Thirupathi et al., 2012).
4. Synthesis of Pharmaceutical Compounds
Derivatives of this compound have been used in the synthesis of pharmaceutical compounds. One such example is the synthesis of α-methyltryptophan, used in the preparation of drug candidates for the treatment of anxiety and emesis (Ekhato & Huang, 1997).
5. Inhibitors for HCV Infection Treatment
This compound has been used as a precursor for the synthesis of inhibitors for hepatitis C virus (HCV) infection treatment. A study described the optimization and development of a novel scaffold derived from this compound, which showed significant antiviral activity against HCV (Jiang et al., 2020).
Propiedades
IUPAC Name |
2-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPAIZPIKBYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)
![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)
![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)
![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454959.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2454960.png)
![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)